

# An In-Depth Technical Guide to 5-Chloro-benzoxazole-2-carboxylic acid

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## Compound of Interest

Compound Name: 5-Chloro-benzoxazole-2-carboxylic acid

Cat. No.: B1354473

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This guide provides a comprehensive technical overview of **5-Chloro-benzoxazole-2-carboxylic acid**, a vital heterocyclic compound with significant applications in medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and its role as a key building block in the creation of therapeutic agents.

## Chemical Identity and Nomenclature

**5-Chloro-benzoxazole-2-carboxylic acid** is a structurally significant organic molecule featuring a benzoxazole core. This core consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group attached at the 2-position and a chlorine atom at the 5-position. This specific arrangement of functional groups imparts unique chemical reactivity and biological activity to the molecule and its derivatives.

**CAS Number:** The universally recognized identifier for this compound is 49559-65-1.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

**Synonyms:** Researchers and suppliers may refer to this compound by several alternative names, including:

- 5-chloro-1,3-benzoxazole-2-carboxylic acid[\[1\]](#)
- 5-Chlorobenzo[d]oxazole-2-carboxylic acid[\[1\]](#)

- 5-CHLORO-2-BENZOXAZOLECARBOXYLIC ACID[1]
- NSC 27142[5]

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-Chloro-benzoxazole-2-carboxylic acid** is fundamental for its application in experimental settings, from reaction setup to purification and formulation.

Property	Value	Source
Molecular Formula	C8H4ClNO3	[1][2]
Molecular Weight	197.57 g/mol	[1]
Appearance	White crystalline powder	[5]
Melting Point	274-276°C	[5]
Solubility	Soluble in water, ethanol, methanol, and acetone	[5]
InChI Key	DYJGNDXUMNGLIT-UHFFFAOYSA-N	[1]
SMILES	<chem>C1=CC2=C(C=C1Cl)N=C(O2)C(=O)O</chem>	[1]

Note: Physical properties such as melting point and solubility can vary slightly depending on the purity of the sample and the experimental conditions.

## Synthesis and Methodologies

The synthesis of the benzoxazole scaffold, and specifically **5-Chloro-benzoxazole-2-carboxylic acid**, is a cornerstone of heterocyclic chemistry. The primary synthetic routes involve the condensation and subsequent cyclization of an appropriately substituted ortho-aminophenol with a carboxylic acid or its derivative.

While a specific, detailed protocol for the direct synthesis of **5-Chloro-benzoxazole-2-carboxylic acid** is not extensively documented in readily available literature, a general and adaptable methodology can be inferred from the synthesis of related benzoxazole derivatives. [6][7] A common approach involves the reaction of 2-amino-4-chlorophenol with a suitable two-carbon synthon that can be subsequently oxidized to the carboxylic acid, or directly with a precursor like oxalic acid under dehydrating conditions.

#### General Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles

This protocol outlines a common method for synthesizing 2-substituted benzoxazoles, which can be conceptually adapted. A prevalent strategy is the condensation of an o-aminophenol with a carboxylic acid, often facilitated by an acid catalyst such as polyphosphoric acid (PPA). [7]

#### Materials:

- o-Aminophenol derivative (e.g., 2-amino-4-chlorophenol)
- Carboxylic acid derivative
- Polyphosphoric acid (PPA) or another suitable catalyst
- Ethyl acetate
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- Combine equimolar amounts of the o-aminophenol and the carboxylic acid in a reaction vessel.
- Add the acid catalyst (e.g., PPA) to the mixture.

- Stir the mixture at an elevated temperature (typically ranging from 60°C to 130°C) for several hours to promote condensation and cyclization.<sup>[7]</sup>
- Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the hot reaction mixture into ice water to precipitate the crude product.<sup>[7]</sup>
- Collect the precipitate by filtration and wash with cold water.
- Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.
- Wash the organic layer sequentially with saturated  $\text{NaHCO}_3$  solution, water, and brine to neutralize any remaining acid and remove water-soluble impurities.<sup>[7]</sup>
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.<sup>[7]</sup>
- Further purify the product by recrystallization or column chromatography as needed.

#### Causality in Experimental Choices:

- **Acid Catalyst:** The use of a strong acid like PPA is crucial as it protonates the carboxylic acid, making it a more reactive electrophile for the nucleophilic attack by the amino group of the o-aminophenol. It also acts as a dehydrating agent, driving the cyclization reaction to completion by removing the water molecule formed.
- **Elevated Temperature:** The reaction requires heat to overcome the activation energy for both the initial amide formation and the subsequent intramolecular cyclization.
- **Aqueous Workup:** Pouring the reaction mixture into ice water serves two purposes: it precipitates the organic product, which is typically insoluble in water, and it helps to quench the reaction and dilute the highly viscous PPA, facilitating handling.
- **Bicarbonate Wash:** The  $\text{NaHCO}_3$  wash is essential for removing any unreacted carboxylic acid and the acid catalyst, ensuring the purity of the final product.

## Applications in Drug Discovery and Development

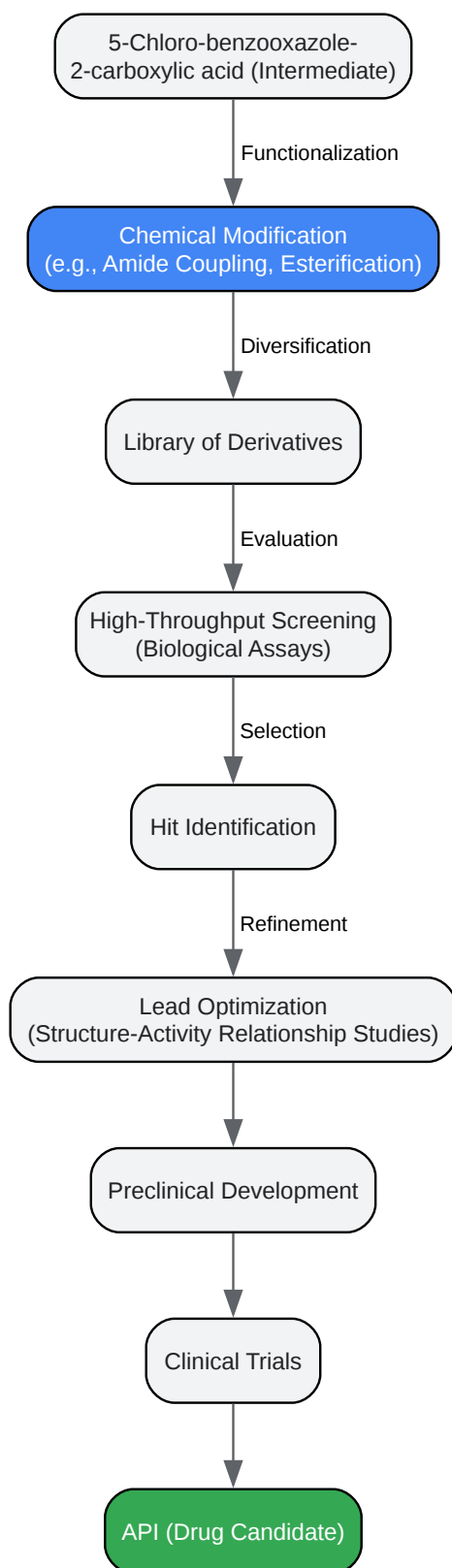
The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities.<sup>[7][8]</sup> **5-Chloro-benzoxazole-2-carboxylic acid**, as a functionalized derivative, is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.

Key Therapeutic Areas:

- **Anti-inflammatory Agents:** Derivatives of benzoxazole-carboxylic acids have demonstrated significant anti-inflammatory properties.<sup>[5][7]</sup>
- **Anticancer Agents:** The benzoxazole moiety is a key structural component in various compounds being investigated for their cytotoxic effects against cancer cell lines.<sup>[5][7]</sup>
- **Antimicrobial and Antifungal Agents:** Benzoxazole derivatives have shown potent activity against a spectrum of microbes, including bacteria and fungi.<sup>[5][7]</sup>
- **Antiviral and Antiparasitic Agents:** Research has indicated the potential of compounds derived from this scaffold in combating viral and parasitic infections.<sup>[5]</sup>
- **Immunosuppressive Agents:** Certain benzoxazole derivatives have been shown to modulate immune responses, suggesting potential applications in autoimmune diseases.<sup>[7][9]</sup>

Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)

The following diagram illustrates the logical flow from a starting material like **5-Chloro-benzoxazole-2-carboxylic acid** to a potential drug candidate.



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Caption: Workflow from a chemical intermediate to a potential drug candidate.

## Conclusion

**5-Chloro-benzoxazole-2-carboxylic acid** is a compound of significant interest to researchers in synthetic and medicinal chemistry. Its well-defined structure and versatile reactivity make it an important building block for the synthesis of a diverse array of biologically active molecules. The methodologies for its synthesis, while requiring careful optimization, are based on established principles of heterocyclic chemistry. As the quest for novel therapeutics continues, the strategic use of such intermediates will remain a critical component of the drug discovery and development pipeline.

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